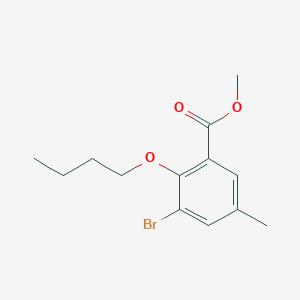

Methyl 3-bromo-2-butoxy-5-methylbenzoate

Description

Methyl 3-bromo-2-butoxy-5-methylbenzoate is a substituted aromatic ester characterized by a benzoate backbone with three functional groups: a bromine atom at position 3, a butoxy group at position 2, and a methyl group at position 3. Its molecular formula is $ \text{C}{13}\text{H}{17}\text{BrO}_3 $, and it is identified by CAS number 1217500-75-8 .

Properties

IUPAC Name |

methyl 3-bromo-2-butoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-4-5-6-17-12-10(13(15)16-3)7-9(2)8-11(12)14/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPOOTRPJKRWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-butoxy-5-methylbenzoate typically involves the esterification of 3-bromo-2-butoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-butoxy-5-methylbenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Oxidation: The butoxy group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with different functional groups.

Ester Hydrolysis: 3-bromo-2-butoxy-5-methylbenzoic acid and methanol.

Oxidation: 3-bromo-2-carboxy-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-butoxy-5-methylbenzoate is used in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

Industry: As a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-butoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, Methyl 3-bromo-2-butoxy-5-methylbenzoate is compared to structurally related esters and halogenated aromatic compounds.

Structural Analogues and Substitution Patterns

a) Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7)

- Substituents : Bromine (position 3), chlorine (position 2), trifluoromethoxy (position 5).

- Key Differences: The trifluoromethoxy group ($ \text{CF}_3\text{O} $) is highly electronegative, enhancing resistance to hydrolysis compared to the methyl group in the target compound .

b) Methyl 2-amino-3-(4-chlorophenyl)propanoate (Ref: 10-F772107)

- Substituents: Amino group (position 2), 4-chlorophenyl (position 3).

- Key Differences: The amino group enables participation in hydrogen bonding, contrasting with the electron-withdrawing bromine in the target compound. Applications diverge: this derivative is likely used in peptide synthesis, whereas the target compound’s bromine suggests utility in cross-coupling reactions .

c) Sandaracopimaric Acid Methyl Ester (Figure 2, )

- Structure : A diterpene-derived methyl ester with a fused tricyclic framework.

- Key Differences: The complex terpene backbone confers high thermal stability (evidenced by gas chromatography retention times), unlike the simpler aromatic target compound.

Physical and Chemical Properties (Hypothetical Analysis)

While direct experimental data for this compound are scarce, inferences are drawn from analogous compounds:

Biological Activity

Methyl 3-bromo-2-butoxy-5-methylbenzoate is a chemical compound that has attracted attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : CHBrO

- Molecular Weight : 273.15 g/mol

- CAS Number : 99548-54-6

- Appearance : Typically a white to light yellow powder.

Synthesis

The synthesis of this compound involves various chemical reactions, primarily starting from methyl 3-bromo-2-methylbenzoate. The process often includes the introduction of the butoxy group through nucleophilic substitution reactions. A typical synthetic route may involve:

- Preparation of Methyl 3-Bromo-2-Methylbenzoate : This can be achieved through bromination of methyl 2-methylbenzoate.

- Nucleophilic Substitution : The butoxy group is introduced via a reaction with butanol in the presence of a base.

Antimicrobial Properties

Research has indicated that methyl esters of benzoic acids, including this compound, exhibit antimicrobial activity. A study demonstrated that derivatives of benzoic acid can inhibit the growth of various bacterial strains, suggesting that modifications to the benzoate structure can enhance antimicrobial potency.

Cytotoxicity and Anticancer Activity

The biological evaluation of similar compounds has shown promising results in terms of cytotoxicity against cancer cell lines. For example, related compounds have been tested for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. While specific data on this compound is limited, its structural analogs have shown significant anticancer activity, indicating potential therapeutic applications in oncology.

Case Studies

- Study on HDAC Inhibition :

- Antimicrobial Screening :

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 273.15 g/mol |

| Antimicrobial Activity | Effective against various bacterial strains |

| HDAC Inhibition IC50 | Comparable compounds show IC50 as low as |

| Cytotoxicity | Promising results in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.